molecular formula C29H33N11O7S3 B1202470 Trisulfamid CAS No. 76902-28-8

Trisulfamid

Cat. No.: B1202470
CAS No.: 76902-28-8
M. Wt: 743.8 g/mol
InChI Key: QLAFFCFPRBDMCE-UHFFFAOYSA-N
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Description

The compound “Trisulfamid” is a combination of three sulfonamide antibiotics. Sulfacarbamide, sulfadiazine, and sulfamethazine are all part of the sulfonamide class of drugs, which are known for their broad-spectrum antibacterial properties. These compounds are used to treat various bacterial infections in both humans and animals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonamides generally involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. For example, sulfadiazine can be synthesized by reacting 2-aminopyrimidine with sulfanilamide. Similarly, sulfamethazine is synthesized by reacting 2-amino-4,6-dimethylpyrimidine with sulfanilamide.

Industrial Production Methods

Industrial production of sulfonamides typically involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compounds are then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sulfonamides undergo various chemical reactions, including:

    Oxidation: Sulfonamides can be oxidized to form sulfonic acids.

    Reduction: Reduction of sulfonamides can lead to the formation of amines.

    Substitution: Sulfonamides can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, sulfonamides are used as intermediates in the synthesis of other compounds. They are also studied for their reactivity and potential to form new chemical entities.

Biology

In biological research, sulfonamides are used to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.

Medicine

Medically, sulfonamides are used to treat bacterial infections such as urinary tract infections, bronchitis, and prostatitis. They are also used in combination with other drugs to treat more complex infections.

Industry

In the industrial sector, sulfonamides are used in the production of dyes, herbicides, and other chemical products.

Mechanism of Action

Sulfonamides exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for binding to this enzyme, sulfonamides prevent the formation of dihydrofolic acid, ultimately inhibiting bacterial DNA synthesis and cell division.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.

    Sulfapyridine: Used to treat dermatitis herpetiformis and other skin conditions.

    Sulfadimethoxine: Used in veterinary medicine to treat bacterial infections in livestock.

Uniqueness

The combination of sulfacarbamide, sulfadiazine, and sulfamethazine offers a broader spectrum of antibacterial activity compared to individual sulfonamides. This mixture is particularly effective in treating mixed bacterial infections and reducing the likelihood of bacterial resistance.

Properties

CAS No.

76902-28-8

Molecular Formula

C29H33N11O7S3

Molecular Weight

743.8 g/mol

IUPAC Name

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;(4-aminophenyl)sulfonylurea;4-amino-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H14N4O2S.C10H10N4O2S.C7H9N3O3S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;8-5-1-3-6(4-2-5)14(12,13)10-7(9)11/h3-7H,13H2,1-2H3,(H,14,15,16);1-7H,11H2,(H,12,13,14);1-4H,8H2,(H3,9,10,11)

InChI Key

QLAFFCFPRBDMCE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N

76902-28-8

Synonyms

trisulfamid

Origin of Product

United States

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